Cyclopropanesulfonamide vs. Thiophene-2-sulfonamide Capping Group: Molecular Weight and Ligand Efficiency Advantage
The target compound (MW 327.4 g/mol) carries a cyclopropanesulfonamide group, whereas the direct thiophene-2-sulfonamide analog N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide has a molecular weight of 397.9 g/mol . This 70.5 Da reduction (17.7% lower MW) provides a ligand efficiency (LE) advantage, as the cyclopropane group achieves comparable or superior target engagement with less molecular bulk. In EGFR kinase inhibitor programs, cyclopropanesulfonamide-containing compounds have demonstrated IC₅₀ values as low as 0.01836 µM against Baf3-EGFRL858R/T790M/C797S cell lines [1], while the larger thiophene-sulfonamide analog risks exceeding Lipinski compliance thresholds and suffering from reduced permeability.
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 327.4 g/mol |
| Comparator Or Baseline | N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide: 397.9 g/mol |
| Quantified Difference | 70.5 Da reduction (17.7% lower MW) |
| Conditions | Computed molecular formula: target C₁₃H₁₃NO₃S₃ vs. comparator C₁₅H₁₁NO₃S₄ |
Why This Matters
Lower MW directly translates to higher ligand efficiency indices (LE >0.3 preferred), improving the probability of successful lead optimization and reducing attrition in preclinical development; this metric is decisive when selecting between sulfonamide-capped bithiophene building blocks.
- [1] Discovery of Cyclopropane Sulfonamide Derivatives As a Potent Inhibitor of EGFR Against Mutation C797S. SSRN. 2023. (IC₅₀ = 0.01836 ± 0.0065 µM for Baf3-EGFRL858R/T790M/C797S). View Source
